![molecular formula C10H18Cl2NP B14280557 1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine CAS No. 121895-85-0](/img/structure/B14280557.png)
1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine is a unique organophosphorus compound It features a dichloromethylidene group bonded to a phosphanyl moiety, which is further attached to a tetramethylpiperidine ring
Preparation Methods
The synthesis of 1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine typically involves the reaction of dichloromethylphosphine with 2,2,6,6-tetramethylpiperidine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the final product.
Chemical Reactions Analysis
1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the dichloromethylidene group to a methyl group.
Substitution: The dichloromethylidene group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine involves its interaction with molecular targets through its phosphanyl group. This interaction can modulate various biochemical pathways, depending on the specific application. For example, in catalysis, the compound can facilitate the formation of reactive intermediates, thereby accelerating chemical reactions.
Comparison with Similar Compounds
1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine can be compared with other similar compounds, such as:
Phosphanides: These compounds contain the [PH2]− anion and exhibit different reactivity due to the absence of the dichloromethylidene group.
Carbaborane-based alkynylphosphanes: These compounds feature a carbaborane core and alkynylphosphane groups, offering unique electronic properties.
Dithienylethene-based photoswitchable phosphines: These compounds can switch between different states upon exposure to light, making them useful in photochemical applications.
Properties
CAS No. |
121895-85-0 |
|---|---|
Molecular Formula |
C10H18Cl2NP |
Molecular Weight |
254.13 g/mol |
IUPAC Name |
dichloromethylidene-(2,2,6,6-tetramethylpiperidin-1-yl)phosphane |
InChI |
InChI=1S/C10H18Cl2NP/c1-9(2)6-5-7-10(3,4)13(9)14-8(11)12/h5-7H2,1-4H3 |
InChI Key |
SYYRXESYSOSYCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(N1P=C(Cl)Cl)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


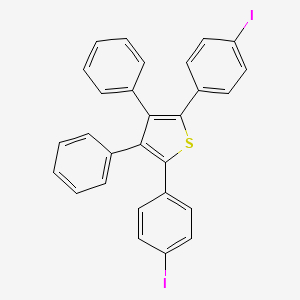
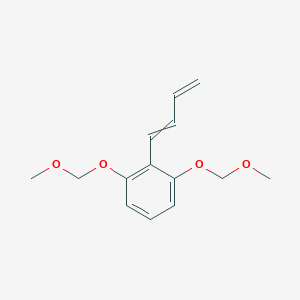
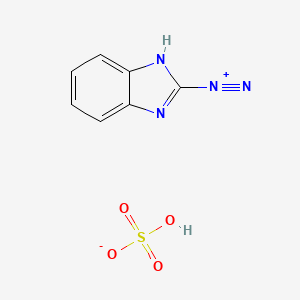
![3-[(Z)-2-hydroxybut-1-enyl]-1H-quinoxalin-2-one](/img/structure/B14280502.png)
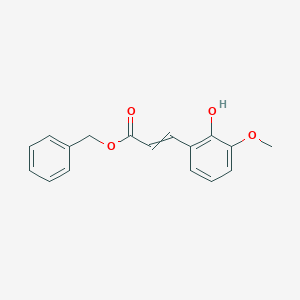
![Bicyclo[2.1.1]hex-2-yne](/img/structure/B14280513.png)
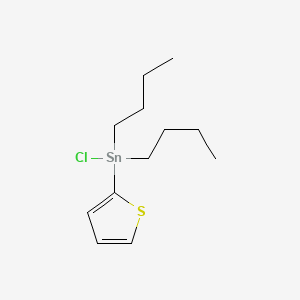
![1-Imino-1H-naphtho[2,3-F]isoindol-3-amine](/img/structure/B14280536.png)
![[(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane)](/img/structure/B14280543.png)
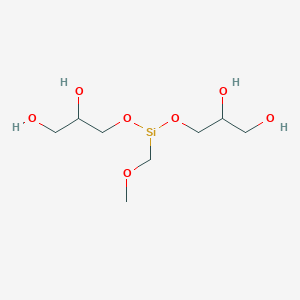
![2-[(Benzylsulfanyl)methyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14280566.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14280583.png)
![({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid](/img/structure/B14280586.png)

